

"spectroscopic comparison of Methyl 2-amino-4-morpholinobenzoate and its precursors"

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Compound of Interest

Compound Name: *Methyl 2-amino-4-morpholinobenzoate*

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A Spectroscopic Guide to Methyl 2-amino-4-morpholinobenzoate and Its Precursors

This guide provides a comparative analysis of the spectroscopic properties of **Methyl 2-amino-4-morpholinobenzoate** and its precursors, 4-morpholinobenzoic acid and 2-amino-4-fluorobenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a reference for the synthesis and characterization of these compounds. While experimental data for 2-amino-4-fluorobenzoic acid is available, the spectroscopic data for **Methyl 2-amino-4-morpholinobenzoate** and 4-morpholinobenzoic acid are predicted based on the analysis of structurally similar compounds due to the limited availability of direct experimental spectra in public databases.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **Methyl 2-amino-4-morpholinobenzoate** and its precursors.

Table 1: ¹H NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
Methyl 2-amino-4-morpholinobenzoate (Predicted)	\sim 7.7 (d, 1H, Ar-H), \sim 6.2 (dd, 1H, Ar-H), \sim 6.0 (d, 1H, Ar-H), \sim 4.8 (br s, 2H, NH ₂), 3.85 (s, 3H, OCH ₃), 3.80 (t, 4H, N-(CH ₂) ₂), 3.15 (t, 4H, O-(CH ₂) ₂)
4-morpholinobenzoic acid (Predicted)	\sim 7.9 (d, 2H, Ar-H), \sim 6.9 (d, 2H, Ar-H), \sim 12.5 (br s, 1H, COOH), 3.75 (t, 4H, N-(CH ₂) ₂), 3.25 (t, 4H, O-(CH ₂) ₂)
2-amino-4-fluorobenzoic acid	7.73 (t, 1H), 6.35 (dd, 1H), 6.13 (dd, 1H), 5.9 (br s, 2H)[1][2]

Table 2: ¹³C NMR Spectroscopic Data

Compound	Chemical Shift (δ) ppm
Methyl 2-amino-4-morpholinobenzoate (Predicted)	\sim 168 (C=O), \sim 155 (C-N), \sim 152 (C-NH ₂), \sim 132 (Ar-CH), \sim 108 (C-O), \sim 105 (Ar-CH), \sim 98 (Ar-CH), 66.5 (O-CH ₂), 51.5 (O-CH ₃), 48.0 (N-CH ₂)
4-morpholinobenzoic acid (Predicted)	\sim 167 (C=O), \sim 154 (C-N), \sim 131 (Ar-CH), \sim 122 (Ar-C), \sim 113 (Ar-CH), 66.0 (O-CH ₂), 47.0 (N-CH ₂)
2-amino-4-fluorobenzoic acid	168.9, 167.2 (d, J=248 Hz), 154.0 (d, J=13 Hz), 133.5 (d, J=11 Hz), 108.5 (d, J=3 Hz), 104.0 (d, J=24 Hz), 98.8 (d, J=27 Hz)[3]

Table 3: IR Spectroscopic Data (cm⁻¹)

Compound	Key Absorptions (cm ⁻¹)
Methyl 2-amino-4-morpholinobenzoate (Predicted)	3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1700 (C=O stretch), 1620 (N-H bend), 1580, 1500 (C=C stretch), 1250 (C-O stretch), 1120 (C-N stretch)
4-morpholinobenzoic acid (Predicted)	3300-2500 (O-H stretch), 2950-2800 (C-H stretch), 1680 (C=O stretch), 1600, 1500 (C=C stretch), 1300 (C-O stretch), 1120 (C-N stretch)
2-amino-4-fluorobenzoic acid	3480, 3360 (N-H stretch), 3100-2500 (O-H stretch), 1680 (C=O stretch), 1620, 1580, 1520 (aromatic C=C stretch), 1240 (C-F stretch)[4][5]

Table 4: Mass Spectrometry Data (m/z)

Compound	Molecular Ion [M] ⁺ and Key Fragments (Predicted/Observed)
Methyl 2-amino-4-morpholinobenzoate (Predicted)	[M] ⁺ : 236. Key fragments: [M-OCH ₃] ⁺ , [M-COOCH ₃] ⁺ , morpholino cation
4-morpholinobenzoic acid (Predicted)	[M] ⁺ : 207. Key fragments: [M-OH] ⁺ , [M-COOH] ⁺ , morpholino cation
2-amino-4-fluorobenzoic acid	[M] ⁺ : 155. Key fragments: [M-OH] ⁺ , [M-COOH] ⁺

Experimental Protocols

The following are proposed experimental protocols for the synthesis of **Methyl 2-amino-4-morpholinobenzoate** and its precursors. These are based on established chemical reactions for similar compounds.

Synthesis of 4-morpholinobenzoic acid

This procedure involves the nucleophilic aromatic substitution of 4-fluorobenzoic acid with morpholine.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-fluorobenzoic acid (1 equivalent) in a suitable solvent such as dimethyl sulfoxide (DMSO).
- **Addition of Reagents:** Add morpholine (1.2 equivalents) and potassium carbonate (2 equivalents) to the solution.
- **Reaction:** Heat the mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** After completion, cool the reaction mixture to room temperature and pour it into water. Acidify the aqueous solution with 2M HCl to precipitate the product.
- **Purification:** Filter the precipitate, wash with water, and dry under vacuum. The crude product can be recrystallized from ethanol/water to yield pure 4-morpholinobenzoic acid.

Synthesis of Methyl 2-amino-4-morpholinobenzoate

This two-step synthesis involves the reaction of 2-amino-4-fluorobenzoic acid with morpholine followed by esterification.

Step 1: Synthesis of 2-amino-4-morpholinobenzoic acid

- **Reaction Setup:** In a sealed tube, add 2-amino-4-fluorobenzoic acid (1 equivalent) and morpholine (3-4 equivalents).
- **Reaction:** Heat the mixture to 150 °C for 24 hours.
- **Work-up:** Cool the reaction mixture and add water. Acidify with acetic acid to precipitate the product.
- **Purification:** Filter the solid, wash with water, and dry to obtain 2-amino-4-morpholinobenzoic acid.

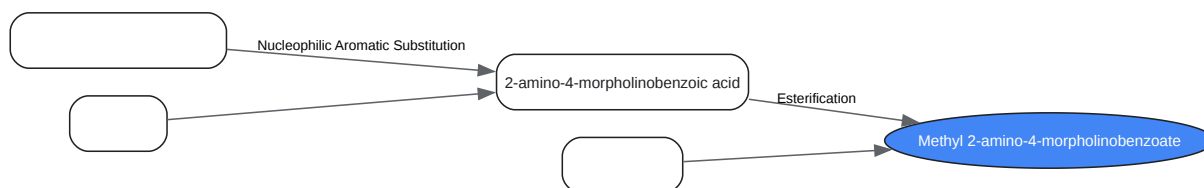
Step 2: Esterification

- **Reaction Setup:** Suspend 2-amino-4-morpholinobenzoic acid (1 equivalent) in methanol.

- Addition of Catalyst: Add a catalytic amount of concentrated sulfuric acid.
- Reaction: Reflux the mixture for 8-16 hours, monitoring by TLC.
- Work-up: Cool the reaction and neutralize with a saturated solution of sodium bicarbonate.
- Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain **Methyl 2-amino-4-morpholinobenzoate**.

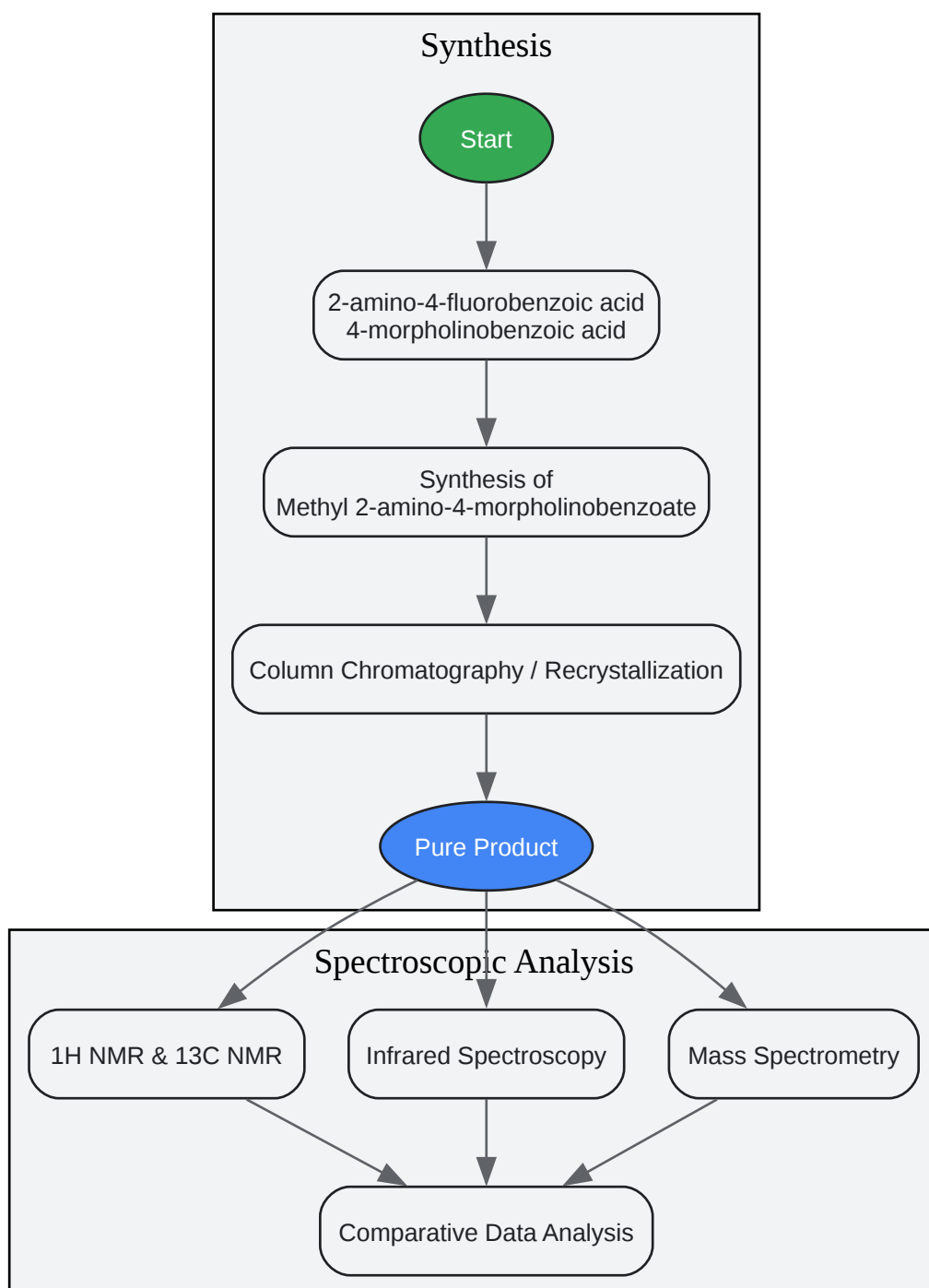
Visualizations

The following diagrams illustrate the synthetic pathway and the logical workflow for the spectroscopic analysis.



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Caption: Synthesis of **Methyl 2-amino-4-morpholinobenzoate**.



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Caption: Experimental and analytical workflow.

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